Eriochrome Blue Black B

Overview

Description

Mechanism of Action

Target of Action

Eriochrome Blue Black B, also known as Mordant Black 3, is primarily used as a complexometric indicator in titration . Its primary targets are metal ions, including calcium, magnesium, manganese, zinc, and others . These metal ions play crucial roles in various biological processes, and their concentrations need to be accurately determined for biochemical and physiological experiments .

Mode of Action

This compound interacts with its targets (metal ions) by forming complexes with them . This interaction results in a change in the color of the solution, which is used to determine the endpoint of a titration . The color change is due to the movement of electrons within the dye molecule when it forms a complex with a metal ion .

Biochemical Pathways

Instead, it is used as a tool to measure the concentrations of certain metal ions that are involved in numerous biochemical pathways .

Pharmacokinetics

It is soluble in water, methanol, ethanol, and acetone , which can influence its behavior in aqueous solutions.

Result of Action

The molecular effect of this compound’s action is the formation of a complex with metal ions, which results in a color change . This color change is used to determine the concentration of the metal ions in the solution

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the maximum absorption wavelength of this compound is between 634-644 nm in a buffer at pH 10.0 . Additionally, the dye is stable at room temperature . These factors can influence the efficacy and stability of this compound as a complexometric indicator .

Biochemical Analysis

Biochemical Properties

Eriochrome Blue Black B plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with metal ions such as calcium, magnesium, and iron, forming stable complexes that can be easily detected through colorimetric changes. The interaction between this compound and metal ions involves the formation of coordination bonds between the metal ions and the nitrogen and oxygen atoms in the dye molecule. This interaction is crucial for its function as a metal ion indicator .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and proteins, leading to alterations in cellular functions. For example, the chelation of calcium ions by this compound can affect calcium-dependent signaling pathways, which are essential for processes such as muscle contraction and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions through coordination bonds. This binding can inhibit or activate enzymes that require metal ions as cofactors. For instance, the inhibition of metalloproteases by this compound can prevent the degradation of extracellular matrix proteins, affecting cell migration and tissue remodeling. Additionally, the compound can influence gene expression by altering the availability of metal ions that serve as cofactors for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound can have persistent effects on cellular functions, particularly in in vitro studies where it is used to chelate metal ions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to tissues and organs due to the excessive chelation of essential metal ions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. The compound can affect metabolic flux by altering the availability of metal ions required for enzymatic reactions. For example, the chelation of magnesium ions by this compound can inhibit ATP-dependent enzymes, impacting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation can be influenced by the presence of metal ions, which can form complexes with the dye and affect its transport properties .

Subcellular Localization

This compound is localized in specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on metal ion-dependent processes. The subcellular localization of this compound can influence its activity and function, particularly in the regulation of metal ion homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eriochrome Blue Black B is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 2-naphthol-1-sulfonic acid, which is then coupled with 1-hydroxy-2-naphthylamine under alkaline conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, typically carried out in batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Eriochrome Blue Black B undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metal ions such as calcium, magnesium, and zinc.

Oxidation: Can be oxidized under certain conditions, although this is less common in its typical applications.

Common Reagents and Conditions

Complexation: Commonly used with ethylenediaminetetraacetic acid (EDTA) in titrations to determine metal ion concentrations.

Major Products Formed

Scientific Research Applications

Eriochrome Blue Black B has a wide range of applications in scientific research:

Analytical Chemistry: Used as an indicator in complexometric titrations to determine the concentration of metal ions in solutions.

Environmental Science: Employed in the analysis of water hardness and the detection of metal ion contamination in water samples.

Biochemistry: Utilized in studies involving metal ion interactions with biological molecules.

Industrial Applications: Applied in the textile industry for dyeing and in the formulation of various products requiring metal ion indicators.

Comparison with Similar Compounds

Similar Compounds

Eriochrome Black T: Another azo dye used as a complexometric indicator, particularly in EDTA titrations.

Calconcarboxylic Acid: Used in similar applications for metal ion detection.

Methyl Orange: An acid-base indicator that also forms complexes with metal ions.

Uniqueness

Eriochrome Blue Black B is unique due to its specific color change properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in titrations and other analytical applications where precise detection of metal ions is required .

Biological Activity

Eriochrome Blue Black B (EBBB), also known as Mordant Black 3, is a synthetic dye widely used in analytical chemistry and various biological applications. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and implications for environmental remediation.

Overview of this compound

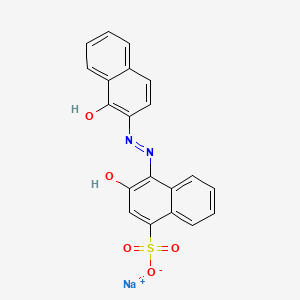

- Chemical Structure : EBBB is a complex organic compound primarily utilized as a complexometric indicator for detecting metal ions such as calcium, magnesium, and iron.

- Solubility : It is soluble in water, methanol, ethanol, and acetone, which facilitates its application in biochemical assays and titrations.

Complexation with Metal Ions

EBBB functions by forming stable complexes with metal ions through coordination bonds involving nitrogen and oxygen atoms in the dye molecule. This interaction is crucial for its role as an indicator in titrations and biochemical assays. The formation of these complexes results in observable color changes, allowing for the quantification of metal ions in solution.

Influence on Cellular Processes

EBBB's ability to chelate metal ions can disrupt metal-dependent enzymes and proteins, leading to alterations in various cellular functions:

- Cell Signaling : Chelation of calcium ions can interfere with calcium-dependent signaling pathways essential for muscle contraction and neurotransmitter release.

- Gene Expression : The binding of EBBB to metal ions can alter the availability of these ions as cofactors for transcription factors, thereby influencing gene expression.

Cellular Effects

Studies have shown that EBBB affects various cell types by influencing metabolic pathways and enzyme activities. Notably:

- Enzyme Inhibition : EBBB has been demonstrated to inhibit metalloproteases, which are crucial for extracellular matrix remodeling. This inhibition can hinder cell migration and tissue repair processes.

- Histopathological Changes : Research on aquatic organisms exposed to EBBB has revealed significant histopathological changes, including hypertrophy of epithelial cells and alterations in mucous secretion as protective responses against toxicity .

Case Studies

- Photocatalytic Degradation : A study highlighted the photocatalytic degradation of EBBB using ZnCr2O4 nanoparticles under UV light. This process showed substantial potential for environmental applications, particularly in wastewater treatment .

- Toxicological Assessments : In a study involving Labeo rohita, exposure to sublethal concentrations of EBBB resulted in decreased activity of key metabolic enzymes (e.g., alkaline phosphatase), indicating significant toxicological impacts on fish health .

- Adsorption Studies : Research demonstrated that modified activated carbon could effectively remove lead ions from water samples using EBBB as a solid-phase extractor. This highlights the compound's potential utility in environmental remediation efforts .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 356.36 g/mol |

| Solubility | Soluble in water, methanol, ethanol |

| Complexation Constants | Varies with different metal ions |

| Toxicity (LC50) | Varies by organism; significant effects noted at low concentrations |

Properties

CAS No. |

3564-14-5 |

|---|---|

Molecular Formula |

C20H14N2NaO5S |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24;/h1-11,23-24H,(H,25,26,27); |

InChI Key |

WTEXMTSCHUTBIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

3564-14-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.